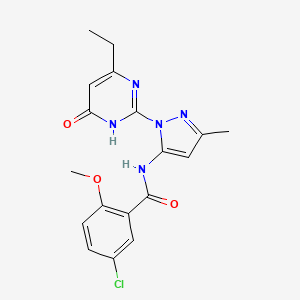

![molecular formula C21H20N2O3 B2687935 N-[1-(1H-吲哚-3-基)丙-2-基]-7-甲氧基-1-苯并呋喃-2-甲酰胺 CAS No. 951948-35-9](/img/structure/B2687935.png)

N-[1-(1H-吲哚-3-基)丙-2-基]-7-甲氧基-1-苯并呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[1-(1H-indol-3-yl)propan-2-yl]-7-methoxy-1-benzofuran-2-carboxamide, also known as AM-251, is a synthetic cannabinoid receptor antagonist. It is a potent and selective antagonist of the CB1 receptor, which is found primarily in the central nervous system. AM-251 has been widely used in scientific research to investigate the physiological and biochemical effects of the endocannabinoid system.

科学研究应用

化学合成与反应性

一项关于Rh(III)催化的选择性偶联的研究提出了一种将N-甲氧基-1H-吲哚-1-甲酰胺和芳基硼酸偶联的方法。此过程允许通过选择性的C-C和C-N键形成来形成不同的产物,从而深入了解相关化合物(Jing Zheng等,2014)的反应性。此外,还报道了一种从邻位甲氧基和邻位硝基取代的苯乙酸开始合成苯并呋喃-2-基-甲胺和吲哚-2-基-甲胺衍生物的新方法,突出了苯并呋喃和吲哚衍生物在化学合成中的多功能性(Joachim Schlosser等,2015)。

神经保护和抗氧化作用

对新型苯并呋喃-2-甲酰胺衍生物的研究表明具有显著的神经保护和抗氧化活性。某些衍生物对NMDA诱导的兴奋性神经元细胞损伤表现出相当大的保护作用,对疾病模型中的神经保护具有潜在影响(Jungsook Cho等,2015)。

抗炎和镇痛特性

据报道合成新型苯并二呋喃基;1,3,5-三嗪;1,3,5-氧杂二氮杂卓;和噻唑并嘧啶衍生物,衍生自维斯那宁酮和凯林酮,作为探索抗炎和镇痛剂的一种手段。这些化合物显示出显着的COX-2抑制作用,一些化合物表现出显着的镇痛和抗炎活性,表明它们作为治疗剂的潜力(A. Abu-Hashem等,2020)。

超分子化学

一项关于固相合成低聚(对苯甲酰胺)折叠分子的研究开发了一种偶联方案,允许在固体载体上合成这些折叠分子。这项研究有助于开发用于超分子化学的纳米级物体,展示了苯甲酰胺衍生物在创建复杂分子结构中的结构多功能性和潜在应用(Hannah M. König等,2006)。

酶抑制

对聚(ADP-核糖)合成酶新型抑制剂的研究发现3位取代的苯甲酰胺作为高抑制性化合物,标志着寻找这种核酶抑制剂的重大进展。这一发现为开发针对各种医学应用的靶向聚(ADP-核糖)合成酶的治疗剂开辟了新途径(M. R. Purnell & W. Whish,1980)。

作用机制

Target of Action

Indole derivatives, which are structurally similar to this compound, have been found to interact with various targets such as rac-beta serine/threonine-protein kinase, glycogen synthase kinase-3 beta, camp-dependent protein kinase catalytic subunit alpha, and camp-dependent protein kinase inhibitor alpha .

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways, leading to downstream effects .

Pharmacokinetics

The presence of certain groups attached to the aryl ring in similar compounds has been suggested to increase the lipophilic nature of the molecule, thereby making the molecule more cell permeable .

Result of Action

Similar compounds have shown moderate inhibitory activity against α-glucosidase .

Action Environment

The environment can significantly impact the action of similar compounds .

属性

IUPAC Name |

N-[1-(1H-indol-3-yl)propan-2-yl]-7-methoxy-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3/c1-13(10-15-12-22-17-8-4-3-7-16(15)17)23-21(24)19-11-14-6-5-9-18(25-2)20(14)26-19/h3-9,11-13,22H,10H2,1-2H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPHDYYGBODTRGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CNC2=CC=CC=C21)NC(=O)C3=CC4=C(O3)C(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(Chloromethyl)phenyl]-imino-methyl-oxo-lambda6-sulfane](/img/structure/B2687853.png)

![2,5-dimethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2687856.png)

![N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2687858.png)

![3-{5-[(3-chlorobenzyl)thio]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(2-phenylethyl)propanamide](/img/structure/B2687859.png)

![4-[4-(3-Fluoro-5-methylpyridine-2-carbonyl)piperazin-1-yl]-5-methylpyrimidine](/img/structure/B2687861.png)

![[(2-Ethoxy-3-pyridinyl)methyl]amine dihydrochloride](/img/structure/B2687863.png)

![4-[(4-Bromophenyl)sulfanyl]-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B2687867.png)

![5-bromo-2-chloro-N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2687868.png)

![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide](/img/structure/B2687869.png)